molecular formula C27H32N2S B2650768 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile CAS No. 625371-03-1

6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile

Cat. No.: B2650768
CAS No.: 625371-03-1
M. Wt: 416.63
InChI Key: ZCIHIGLKDQRWIY-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a tert-butylphenyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with adamantyl and tert-butylphenyl groups, such as:

  • 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine
  • 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carboxamide

Uniqueness

What sets 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile apart is its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the carbonitrile group could enhance its ability to participate in certain types of chemical reactions or interact with biological targets in a distinct manner.

Properties

IUPAC Name

6-(1-adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2S/c1-26(2,3)23-7-4-18(5-8-23)17-30-25-22(16-28)6-9-24(29-25)27-13-19-10-20(14-27)12-21(11-19)15-27/h4-9,19-21H,10-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIHIGLKDQRWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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